molecular formula C16H15ClN2 B2646616 1-[(3-chlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole CAS No. 853751-34-5

1-[(3-chlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole

Cat. No.: B2646616
CAS No.: 853751-34-5
M. Wt: 270.76
InChI Key: OKPQMZMGCCTRKJ-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 3-chlorobenzyl group at the 1-position and an ethyl substituent at the 2-position. Benzodiazoles are heterocyclic systems with two nitrogen atoms in a fused benzene ring, and substitutions at the 1- and 2-positions significantly influence their physicochemical and biological behavior .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2/c1-2-16-18-14-8-3-4-9-15(14)19(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPQMZMGCCTRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzyl chloride with 2-ethylbenzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized benzodiazole derivatives.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features of the target compound with its closest analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Physical/Chemical Properties References
Target: 1-[(3-Chlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole C₁₆H₁₄ClN₂ 269.75 3-Chlorobenzyl (1-position), ethyl (2-position) Inferred: Moderate lipophilicity -
1-(3-Chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-benzimidazole (321433-20-9) C₂₂H₁₅Cl₃N₂ 413.73 3-Chlorobenzyl (1-position), 2,4-dichlorostyryl (2-position) Density: 1.30±0.1 g/cm³; Predicted pKa: 4.67
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol (1154202-23-9) C₁₅H₁₃ClN₂S 288.79 2-Chlorobenzyl (1-position), methyl (5-position), thiol (2-position) Not reported
1-[(3-Chlorophenyl)methoxy]-6-nitro-2-phenyl-1H-1,3-benzodiazole (343375-48-4) C₂₀H₁₄ClN₃O₃ 379.80 3-Chlorobenzyloxy (1-position), nitro (6-position), phenyl (2-position) Not reported

Key Observations:

  • Substituent Effects on Lipophilicity: The ethyl group in the target compound likely confers lower molecular weight and higher flexibility compared to bulkier substituents like 2,4-dichlorostyryl or phenyl groups in analogs .
  • Steric Considerations: The absence of bulky substituents (e.g., styryl or benzyloxy groups) in the target compound may improve solubility or binding affinity in biological systems.

Biological Activity

1-[(3-Chlorophenyl)methyl]-2-ethyl-1H-1,3-benzodiazole is a compound belonging to the benzodiazole family, known for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Details
IUPAC Name 1-[(3-chlorophenyl)methyl]-2-ethylbenzimidazole
Molecular Formula C16H15ClN2
Molecular Weight 272.76 g/mol
CAS Number 612046-65-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor, modulating various biochemical pathways. The compound's chlorophenyl group can facilitate binding to active sites of enzymes or receptors, potentially leading to inhibition or activation of biological processes.

Antimicrobial Activity

Research has indicated that benzodiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains. For instance, in vitro assays revealed that the compound inhibits the growth of Gram-positive and Gram-negative bacteria at varying concentrations.

Anticancer Properties

The anticancer potential of benzodiazoles has been explored extensively. In cell line studies, this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several benzodiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results indicate that the compound possesses moderate antimicrobial activity.

Study 2: Anticancer Activity

In a separate investigation focusing on its anticancer properties, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings are summarized below:

Cell Line IC50 (µM)
MCF-715.5
A54922.0

These results suggest that the compound has promising anticancer activity with potential for further development into therapeutic agents.

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